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Compound of Interest

Compound Name: 4'-trans-Hydroxy Cilostazol

Cat. No.: B601442

An Essential Guide to the Comparative Bioavailability of Cilostazol Formulations and
Associated Metabolite Levels

For researchers and drug development professionals, understanding the pharmacokinetic
profiles of different drug formulations is paramount for ensuring therapeutic efficacy and safety.
This guide provides an objective comparison of various Cilostazol formulations, supported by
experimental data on bioavailability and metabolite levels. Cilostazol, a phosphodiesterase Il
inhibitor, is primarily used to treat intermittent claudication. Its efficacy is influenced by its
absorption and metabolism into active metabolites.

Comparative Bioavailability of Cilostazol
Formulations

The bioavailability of Cilostazol can vary significantly depending on the formulation. Studies
have compared immediate-release (IR) tablets, sustained-release (SR) capsules, orally
disintegrating tablets (ODT), and generic versions against the original brand. These
comparisons typically focus on key pharmacokinetic parameters such as the maximum plasma
concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma
concentration-time curve (AUC).

Key Pharmacokinetic Parameters

The following tables summarize the quantitative data from various comparative bioavailability
studies of different Cilostazol formulations.
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Table 1: Bioequivalence of 100 mg Cilostazol Tablets (Test vs. Reference)[1][2]

Parameter

Formulation

Cilostazol

3,4-dehydro-
cilostazol (OPC-
13015)

Cmax (ng/mL)

Test (Bestazol)

701 (+31.4%)

Reference (Pletaal)

690 (+34.3%)

Geometric Mean Ratio
(90% CI)

101.86% (91.88%—
112.92%)

106.72% (95.31%—
119.50%)

AUCO-last (ng-h/mL)

Test (Bestazol)

11,700 (+36.0%)

Reference (Pletaal)

10,900 (+38.5%)

Geometric Mean Ratio
(90% CI)

107.78% (99.67%—
116.56%)

110.54% (101.92%—
119.89%)

AUCO—-0c0 (ng-h/mL)

Test (Bestazol)

13,724 (+38.1%)

Reference (Pletaal)

12,458 (+40.0%)

Geometric Mean Ratio
(90% CI)

110.46% (102.68%—
118.82%)

107.37% (96.74%—
119.16%)

Tmax (h)

Test (Bestazol)

4.00 (median)

Reference (Pletaal)

3.25 (median)

t1/2 (h)

Test (Bestazol)

13.5

Reference (Pletaal)

11.8

Table 2: Bioequivalence of 50 mg Cilostazol Tablets (Test vs. Reference)[3][4]
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Geometric Mean Ratio (Test/Reference)

Parameter

(90% CI)
Cmax 112.38% (101.70%—124.19%)
AUCO0-48 103.66% (96.06%—-111.86%)
AUCO-co 95.14% (86.12%—105.12%)

Table 3: Comparison of Sustained-Release (SR) vs. Immediate-Release (IR) Cilostazol

Formulations[5][6]

Geometric Mean Ratio

Parameter Analyte
(SRIIR) (90% CiI)

AUCTt Cilostazol 0.937 (0.863-1.017)
OPC-13015 0.960 (0.883-1.043)

OPC-13213 0.935 (0.859-1.017)

Dose-normalized Cmax,ss Cilostazol 0.644 (0.590-0.703)
OPC-13015 0.586 (0.536-0.642)

OPC-13213 0.636 (0.577-0.702)

Table 4: Bioequivalence of Orally Disintegrating Tablet (ODT) Formulations (Improved vs.

Current)[7]

© 2025 BenchChem. All rights reserved.

3/10

Tech Support


https://www.tandfonline.com/doi/full/10.2147/DDDT.S86845
https://pmc.ncbi.nlm.nih.gov/articles/PMC4501444/
https://pure.johnshopkins.edu/en/publications/bioequivalence-study-of-improved-modified-formulation-of-cilostaz-4/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b601442?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Difference in Mean Log-
transformed Values

Administration Parameter
(Improved - Current) (90%
Cl)
log(0.91) (log(0.84) to
Without Water AUC60h 9 ) (log( )
log(0.98))
log(1.03) (log(0.93) to
Cmax
log(1.15))
log(0.95) (log(0.89) to
With Water AUC60h 9 ) (log( )
log(1.02))
log(0.95) (log(0.83) to
Cmax

log(1.08))

Experimental Protocols

The methodologies employed in these comparative bioavailability studies are crucial for the

interpretation of the results. Below are detailed protocols from the cited experiments.

Bioequivalence Study of 100 mg Cilostazol Tablets[1][2]

Study Design: A single-dose, open-label, two-treatment, two-period, two-sequence,
randomized crossover study.

Subjects: 28 healthy Thai adult volunteers.

Dosing: Each volunteer received a single 100 mg tablet of the test formulation (Bestazol) and
the reference formulation (Pletaal) with a 2-week washout period between treatments.

Blood Sampling: Blood samples were collected at pre-dose and at various time points up to
72 hours post-dose.

Analytical Method: Plasma concentrations of cilostazol and its active metabolite, 3,4-
dehydro-cilostazol, were determined using a validated liquid chromatography-tandem mass
spectrometry (LC-MS/MS) method.
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Pharmacokinetic Analysis: Non-compartmental analysis was used to determine Cmax,
AUCO-last, AUCO—c, Tmax, and t1/2.

Bioequivalence Study of 50 mg Cilostazol Tablets[4]

Study Design: An open-label, single-dose, randomized, two-period, two-sequence, crossover
study.

Subjects: 30 healthy Thai volunteers.

Dosing: Each volunteer received a single 50 mg cilostazol tablet of both a locally
manufactured formulation (Citazol®) and the original formulation (Pletaal®) with a washout
period of at least 14 days.

Blood Sampling: Blood samples were obtained at pre-dose and over 48 hours after dosing.

Analytical Method: Cilostazol plasma concentrations were quantified using liquid
chromatography with tandem mass spectrometry (LC-MS/MS).

Comparison of SR and IR Formulations[6]

Study Design: A multiple-dose, randomized, two-way crossover study.
Subjects: Healthy male Korean volunteers.

Dosing: Subjects received either 200 mg SR formulation once daily or 100 mg IR formulation
twice daily for 5 consecutive days in a fed state, with a 9-day washout period.

Blood Sampling: Plasma concentrations of cilostazol and its metabolites were determined at
various time points.

Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-
MS/MS) method was used.

Pharmacokinetic Analysis: The area under the plasma concentration—time curve within a
dosing interval (AUCT), the measured peak plasma concentration at steady state (Cmax,ss),
and the time to reach Cmax,ss (tmax,ss) were analyzed using a non-compartmental method.
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Visualizing Experimental Workflows and
Mechanisms

To better illustrate the processes involved in these studies and the mechanism of action of
Cilostazol, the following diagrams are provided.
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Bioequivalence Study Workflow
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Cilostazol Mechanism of Action

Conclusion

The provided data from multiple studies indicate that various formulations of Cilostazol,
including generic tablets and orally disintegrating tablets, can be bioequivalent to the reference
formulations. Sustained-release formulations demonstrate a lower Cmax and a delayed Tmax
compared to immediate-release formulations, which may influence the side effect profile. The
choice of formulation can be guided by the desired pharmacokinetic profile and patient-specific
needs. The experimental protocols outlined provide a framework for conducting robust
bioequivalence and comparative bioavailability studies for Cilostazol and other pharmaceutical
products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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